molecular formula C9H10N2OS B1602950 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-89-4

5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1602950
M. Wt: 194.26 g/mol
InChI Key: JSSQQVHSSWZWOQ-UHFFFAOYSA-N
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Description

“5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C9H10N2S2 . It belongs to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2H- and 2-(p-Tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones, has been investigated by X-ray diffraction . In these structures, the tautomeric form with a localized N(1)=C(2) bond is realized .

Scientific Research Applications

1. Synthesis of Functionalized Thieno[2,3-d]pyrimidines

  • Application Summary: An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines has been developed . This involves the use of 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .
  • Methods of Application: The synthesis involves the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with reagents containing an active chloromethylene fragment . The exact experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes: The result is the production of functionalized thieno[2,3-d]pyrimidines . The yield or other quantitative data is not provided in the search results.

2. Discovery of Thienopyrimidine as PI3K Inhibitors

  • Application Summary: A novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors . These thienopyrimidine derivatives were demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase .
  • Methods of Application: The synthesis involves a rational design process . The exact experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes: The lead compounds showed good developability profiles in cell-based proliferation and ADME assays . The exact quantitative data or statistical analyses are not provided in the search results.

3. N-{5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine

  • Application Summary: This compound is a derivative of “5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and is available for scientific research needs . The specific applications are not provided in the search results.

4. Fungicidal Activity of Pyrimidinamine Derivatives

  • Application Summary: Pyrimidinamine derivatives, which are structurally similar to “5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one”, have been found to have excellent fungicidal activity . These compounds act as mitochondrial complex I electron transport inhibitors (MET I) and have a different mode of action from other commercial fungicides .
  • Methods of Application: The synthesis involves a rational design process . The exact experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes: The new compounds showed excellent fungicidal activity . The exact quantitative data or statistical analyses are not provided in the search results.

5. Antitubercular Agents

  • Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
  • Results or Outcomes: Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .

6. Ethyl 4-Chloro-5-Methylthieno[2,3-d]pyrimidine-6-Carboxylate

  • Application Summary: This compound is a derivative of “5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and is available for scientific research needs . The specific applications are not provided in the search results.

Future Directions

The future directions for research on “5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, pyrimidinamine derivatives have been considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides .

properties

IUPAC Name

5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-3-6-5(2)13-9-7(6)8(12)10-4-11-9/h4H,3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQQVHSSWZWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629673
Record name 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

439692-89-4
Record name 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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